Welcome to the BenchChem Online Store!
molecular formula C8H11NO B565104 5-Hydroxymethyl-2,3-dimethylpyridine CAS No. 857146-29-3

5-Hydroxymethyl-2,3-dimethylpyridine

Cat. No. B565104
M. Wt: 137.182
InChI Key: SMSDCRBZGFDBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08097628B2

Procedure details

To a solution of (5,6-dimethyl-3-pyridinyl)methanol (105 mg, 0.765 mmol) in DCM (4 ml), MnO2 (532 mg, 6.12 mmol) was added. After stirring overnight, an excess of MnO2 (333 mg, 3.83 mmol) was added and then the mixture was stirred for 3 h more. The reaction mixture was filtrated and evaporated to afford 51 mg of title compound.
Quantity
105 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
532 mg
Type
catalyst
Reaction Step One
Name
Quantity
333 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH2:9][OH:10])[CH:5]=[N:6][C:7]=1[CH3:8]>C(Cl)Cl.O=[Mn]=O>[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[O:10])[CH:5]=[N:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
105 mg
Type
reactant
Smiles
CC=1C=C(C=NC1C)CO
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
532 mg
Type
catalyst
Smiles
O=[Mn]=O
Step Two
Name
Quantity
333 mg
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 h more
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C=C(C=NC1C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 51 mg
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.